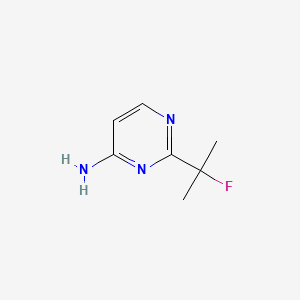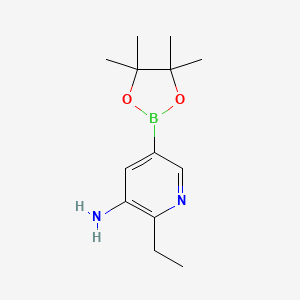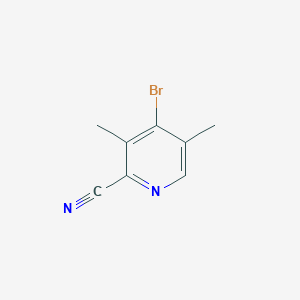
4-Bromo-3,5-dimethylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dimethylpicolinonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of picolinonitrile, where the bromine atom is substituted at the 4-position and two methyl groups are substituted at the 3 and 5 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpicolinonitrile typically involves the bromination of 3,5-dimethylpicolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-dimethylpicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of 4-bromo-3,5-dimethylpyridine-2-carboxylic acid or corresponding aldehydes.
Reduction: Formation of 4-bromo-3,5-dimethylpicolinamines.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dimethylpicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-dimethylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding or electrostatic interactions with the active sites of target proteins, influencing their function. Additionally, the compound’s structure allows it to fit into specific binding pockets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpicolinonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2,6-dimethylpicolinonitrile: Has bromine and methyl groups at different positions, leading to different reactivity and applications.
4-Chloro-3,5-dimethylpicolinonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
4-Bromo-3,5-dimethylpicolinonitrile is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-7(3-10)6(2)8(5)9/h4H,1-2H3 |
Clave InChI |
RXFSEPAAMDHETG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1Br)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



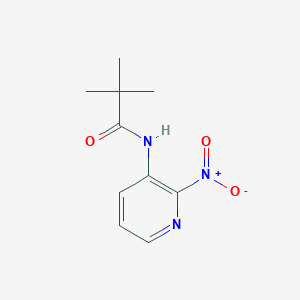

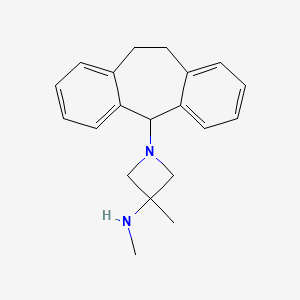

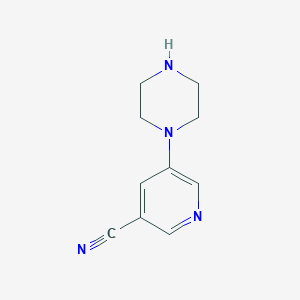

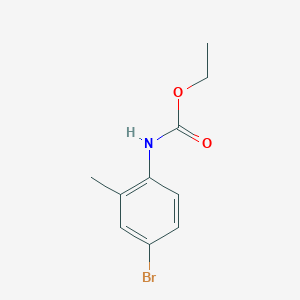
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

